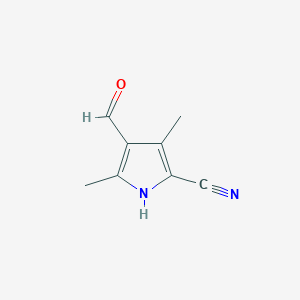
4-Formyl-3,5-diméthyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of pyrrole, characterized by the presence of formyl, methyl, and nitrile functional groups
Applications De Recherche Scientifique
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Pyrrole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antituberculosis effects . They can interact with various biological targets, leading to changes in cellular processes and pathways.
The pharmacokinetics of pyrrole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The molecular and cellular effects of a pyrrole derivative depend on its specific mechanism of action and can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of pyrrole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrrole and formylating agents.
Formylation: The formylation of 3,5-dimethylpyrrole can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used.
Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.
Industrial Production Methods
Industrial production of 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: 4-Carboxy-3,5-dimethyl-1H-pyrrole-2-carbonitrile.
Reduction: 4-Formyl-3,5-dimethyl-1H-pyrrole-2-amine.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4-formyl-1H-pyrrole-2-carbonitrile: Similar structure but different substitution pattern.
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Contains a carboxylate group instead of a nitrile group.
4-Formyl-3,5-dimethyl-1H-pyrrole-2-amine: Contains an amine group instead of a nitrile group.
Uniqueness
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to its specific combination of formyl, methyl, and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various derivatives with tailored properties.
Propriétés
IUPAC Name |
4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7(4-11)6(2)10-8(5)3-9/h4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKAOEYUWJYWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
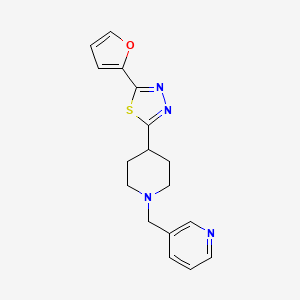
![N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide](/img/structure/B2585558.png)
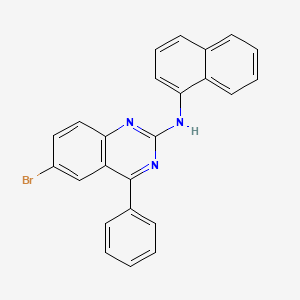
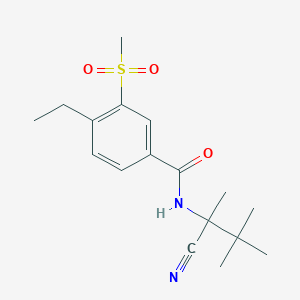
![1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585562.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2585563.png)

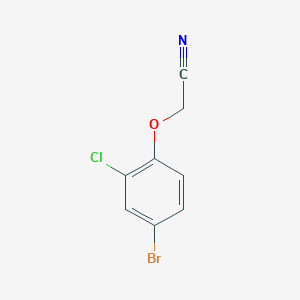
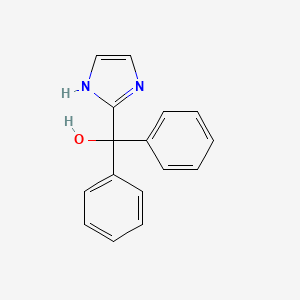
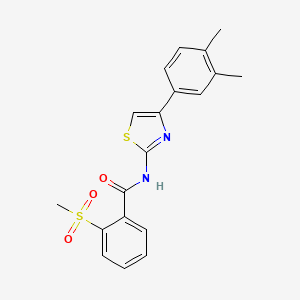
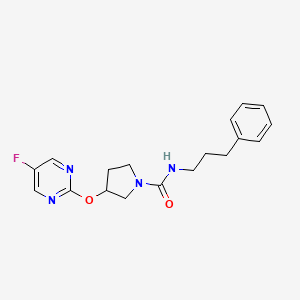
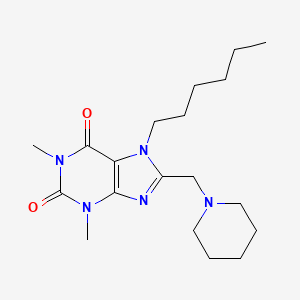
![2-[(2,6-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585571.png)
![5-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585573.png)
